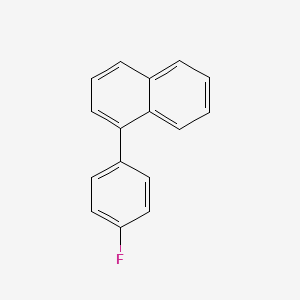

1-(4-Fluorophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

572-52-1 |

|---|---|

Molecular Formula |

C16H11F |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H11F/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

RJWOCLNRCRUAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Systems and Heterocyclic Frameworks

The introduction of fluorine into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity influences the reactivity and stability of these compounds. numberanalytics.com This can lead to enhanced lipophilicity, metabolic stability, and bioavailability, making fluorinated aromatics highly valuable in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The synthesis of fluorinated aromatic compounds can be challenging, but advancements in techniques have made them more accessible. numberanalytics.com Methods like the Suzuki–Miyaura coupling reaction, which involves a palladium catalyst, are prominently used. smolecule.com The presence of fluorine can also influence the solubility of aromatic compounds. oup.com

Fluorinated aromatic compounds have found applications in various fields:

Pharmaceuticals: They are used to enhance the efficacy and safety of drugs. numberanalytics.comnih.gov

Materials Science: They are utilized in creating polymers with improved thermal stability and chemical resistance, such as fluoropolymers. numberanalytics.com

Agrochemicals: They are incorporated into herbicides, insecticides, and fungicides. researchgate.net

Electronics: They are used in the synthesis of materials for organic light-emitting diodes (OLEDs). numberanalytics.com

Significance of Naphthalene Phenyl Hybrid Scaffolds in Modern Organic Chemistry

Direct Arylation and Cross-Coupling Strategies

Direct arylation and cross-coupling reactions represent the most straightforward approaches to forging the crucial carbon-carbon bond between a naphthalene core and a 4-fluorophenyl moiety. These methods, particularly those catalyzed by palladium, have become cornerstones of modern organic synthesis.

The direct C-H arylation of naphthalenes with aryl halides is an efficient method for synthesizing biaryls like this compound. researchgate.net While mechanistic studies for this specific transformation are not extensively detailed, research on related simple arenes provides significant insights. The prevailing mechanism for palladium-catalyzed C-H arylation is now understood to be a cooperative bimetallic process rather than the initially proposed monometallic concerted metalation–deprotonation (CMD) pathway. rsc.orgacs.org

This bimetallic mechanism involves two key palladium species. The cycle begins with the oxidative addition of the aryl bromide (e.g., 1-bromo-4-fluorobenzene) to a Pd(0) complex to form a Pd(II)-aryl species. Simultaneously, a second Pd(II) complex, often a pivalate, activates the C-H bond of the naphthalene. acs.org A crucial transmetalation step between these two palladium intermediates is believed to be selectivity-determining, followed by reductive elimination to yield the final this compound product and regenerate the Pd(0) catalyst. rsc.org Interestingly, studies have shown that electron-deficient arenes containing fluoro substituents can exhibit high ortho-selectivity in such reactions. rsc.org

Diaryliodonium salts have emerged as powerful reagents for the arylation of arenes, including naphthalene, often enabling reactions under mild, metal-free conditions. acs.orgd-nb.info These hypervalent iodine compounds serve as electrophilic sources of aryl groups. The synthesis of fluorinated aromatics, such as [¹⁸F]1-fluoronaphthalene, has been successfully achieved using diaryliodonium salt precursors, highlighting the utility of this method for creating fluorophenyl-naphthalene linkages. nih.gov

Research has demonstrated a one-pot, base-free double arylation of naphthols where diaryliodonium salts react with naphthyl radicals. frontiersin.orgnih.gov In these studies, substrates like 6-(4-fluorophenyl)naphthalen-2-ol were successfully arylated, showcasing the compatibility of the fluorophenyl-naphthalene core with this methodology. frontiersin.orgnih.gov The reaction typically proceeds by adding the diaryliodonium salt to the naphthol derivative in a suitable solvent system at room temperature. nih.gov The high functional group tolerance and the ability to avoid stoichiometric metal waste products make this an attractive synthetic strategy. d-nb.info

Table 1: Arylation of Naphthol Derivatives Using Diaryliodonium Salts Data sourced from Frontiers in Chemistry and PubMed Central. frontiersin.orgnih.gov

| Naphthol Substrate | Diaryliodonium Salt | Product | Yield |

| 6-(4-fluorophenyl)naphthalen-2-ol | Diphenyliodonium triflate | 6-(4-fluorophenyl)-2-phenoxy-1-phenylnaphthalene | 71% |

| 2-Naphthol | (4-chlorophenyl)(phenyl)-λ3-iodanyl trifluoromethanesulfonate | 2-(4-chlorophenoxy)-1-(4-chlorophenyl)naphthalene | 73% |

Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade (or domino) reactions provide an elegant and atom-economical route to complex molecules from simple precursors in a single operation. These strategies have been applied to construct fluorinated heterocyclic systems involving naphthalene and fluorophenyl precursors, as well as to form the naphthalene ring itself.

A notable example of a multicomponent reaction is the synthesis of the fluorinated pyrazole (B372694), 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.comresearchgate.net This synthesis is achieved through a two-step process that begins with a one-pot, three-component reaction. The initial pyrazoline intermediate is formed by reacting 1-acetylnaphthalene, 4-fluorobenzaldehyde (B137897), and phenylhydrazine (B124118) under microwave irradiation. mdpi.comresearchgate.netresearchgate.net This intermediate is then oxidized in a subsequent step to yield the final pyrazole product. mdpi.comresearchgate.net

The initial three-component condensation is highly efficient, taking place in just minutes under basic conditions, followed by an oxidative aromatization step. researchgate.net This approach demonstrates how naphthalene and fluorophenyl precursors can be rapidly assembled into more complex heterocyclic structures.

Table 2: One-Pot Three-Component Synthesis of a Fluorinated Pyrazoline Intermediate Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield |

| 1-Acetylnaphthalene | 4-Fluorobenzaldehyde | Phenyl hydrazine (B178648) | NaOH, EtOH, Microwave (180W), 2 min | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82% |

Naphthalene Ring Formation through Domino Reactions Involving Fluoro-Substituted Allyl Acetates

Domino reactions offer a powerful method for constructing aromatic systems like naphthalene from acyclic or simpler cyclic precursors. An efficient synthesis of highly functionalized naphthalenes has been developed using a domino reaction between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds (AMCs). mdpi.comdntb.gov.ua

In this strategy, the MBH acetate (B1210297) substrate is designed with an allylic acetate and an aromatic ring activated for an intramolecular SNAr cyclization, such as a 2-fluoro-5-nitrophenyl group. mdpi.com The reaction is typically promoted by a base like potassium carbonate in DMF at room temperature. The proposed mechanism involves an initial SN2'-type displacement of the acetate by the AMC anion, followed by an SNAr cyclization to form the naphthalene ring system. mdpi.comdntb.gov.ua This method allows for the creation of a broad range of substituted naphthalenes in good to excellent yields.

Table 3: Naphthalene Formation via Domino Reaction Data sourced from Molecules. mdpi.com

| MBH Acetate Precursor | Active Methylene Compound (AMC) | Conditions | Product Type | Yield |

| (E)-2-((2-fluoro-5-nitrophenyl)(hydroxy)methyl)acrylonitrile acetate | Malononitrile | K₂CO₃, DMF, 23 °C, 1 h | 1,3,6-trisubstituted naphthalene | Good to Excellent |

| (E)-2-((2-fluoro-5-nitrophenyl)(hydroxy)methyl)acrylonitrile acetate | Ethyl cyanoacetate | K₂CO₃, DMF, 23 °C, 1 h | 1,3,6-trisubstituted naphthalene | Good to Excellent |

Functional Group Transformations and Targeted Derivatization

The derivatization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Functional group transformations can be performed on pre-existing functionalized analogs or by introducing reactive handles onto the core structure.

For instance, amino-1,4-naphthoquinones are valuable synthetic intermediates. researchgate.net The synthesis of 2-chloro-3-((4-fluorophenyl)amino)naphthalene-1,4-dione is achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluoroaniline. nih.gov The resulting amino group serves as a versatile handle for further derivatization. Similarly, the synthesis of 2-((4-fluorophenyl)thio)naphthalene-1,4-dione introduces a thioether linkage that can be a site for further chemical modification. acs.org

Furthermore, arylamines containing the fluorophenyl naphthalene core can be converted into other functional groups via Sandmeyer-type reactions. mdpi.com This allows for the transformation of an amino group into halides, cyano, or hydroxyl groups, providing access to a wide array of derivatives. The presence of the fluorine atom on the phenyl ring generally remains intact during these transformations, allowing for targeted modification of other parts of the molecule. mdpi.com These derivatization strategies are essential for developing compounds with specific properties for various applications in materials science and medicinal chemistry. ontosight.ai

Synthesis of Chalcone (B49325) Analogs Incorporating 1-(4-Fluorophenyl) and Naphthalenyl Moieties

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are valuable precursors in the synthesis of various heterocyclic compounds. ipb.pt The Claisen-Schmidt condensation is a primary method for synthesizing chalcones, involving the reaction of an acetophenone (B1666503) with a benzaldehyde. ipb.pt For chalcones containing 1-(4-fluorophenyl) and naphthalenyl groups, this typically involves the reaction of a naphthaldehyde with a 4-fluoroacetophenone or a 4-fluorobenzaldehyde with an acetylnaphthalene derivative.

A common approach involves the base-catalyzed condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone to produce 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. researchgate.net While conventional methods may require several hours, sonochemical methods have been shown to significantly accelerate this reaction, achieving complete conversion in as little as 10 minutes. researchgate.net The use of ultrasound not only reduces reaction times but can also lead to products with improved crystallinity. researchgate.net

Another strategy involves the synthesis of chalcones with a dihydrobenzofuran moiety. For instance, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-fluorophenyl) prop-2-en-1-one can be synthesized from 2,3-dihydrobenzofuran-5-carbaldehyde and 1-(4-fluorophenyl)ethanone using ultrasound irradiation, which offers high yields and short reaction times under mild conditions. semanticscholar.org

The versatility of chalcones is further demonstrated by their use in synthesizing more complex heterocyclic systems. For example, they serve as synthons for producing 1,5-benzothiazepines through reactions with ortho-aminothiophenol. core.ac.uk The reaction conditions, including the choice of catalyst and temperature, can influence the reaction time and yield. core.ac.uk

| Reactants | Product | Method | Key Findings | Reference |

| 4-Fluorobenzaldehyde, 1-(4-Methoxyphenyl)ethanone | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Sonochemical | Faster reaction (10 min vs 4h), improved crystallinity. | researchgate.net |

| 2,3-Dihydrobenzofuran-5-carbaldehyde, 1-(4-Fluorophenyl)ethanone | (E)-3-(2,3-Dihydrobenzofuran-5-yl)-1-(4-fluorophenyl) prop-2-en-1-one | Ultrasonic irradiation | High yield, short reaction time, mild conditions. | semanticscholar.org |

| Chalcones, Ortho-aminothiophenol | 1,5-Benzothiazepines | Catalytic | Reaction influenced by catalyst and temperature. | core.ac.uk |

Synthesis of Selanylated Naphthoquinones from Fluorophenyl Selenyl Chlorides

The introduction of selenium into the naphthoquinone framework can be achieved through selenenylation reactions. A method for generating the phenyl selenide (B1212193) ion involves treating diphenyl diselenide and tributylphosphine (B147548) with aqueous sodium hydroxide. rsc.org This allows for the efficient conversion of 2-halogeno-1,4-naphthoquinones into their corresponding seleno compounds. rsc.org For instance, the reaction with 2,3-dichloro-1,4-naphthoquinone yields 2,3-bis(phenylseleno)-1,4-naphthoquinone. rsc.org When 2-bromo-1,4-naphthoquinone is used, the major product is 2-(phenylseleno)naphthoquinone, with a significant amount of 2,3-bis(phenylseleno)naphthoquinone also formed. rsc.org The formation of the diseleno compound can be minimized by conducting the reaction under strictly oxygen-free conditions. rsc.org

Hydrazone Formation from Naphthalene Carbaldehyde and Fluorophenyl Hydrazine Derivatives

Hydrazones, which contain the >C=N-N< structural unit, are synthesized by the reaction of aldehydes or ketones with hydrazine or its substituted derivatives. unipune.ac.in These compounds are valuable in medicinal chemistry and as analytical reagents. researchgate.netdergipark.org.trresearchgate.net The synthesis of novel naphthalene-derived hydrazones can be achieved by reacting an aldehyde derivative with a substituted hydrazine, such as a fluorophenyl hydrazine, in ethanol (B145695) under reflux. nih.gov In cases where the hydrazine is a hydrochloride salt, sodium acetate and acetic acid are added to the reaction mixture. nih.gov The resulting hydrazone products can often be purified by simple filtration and washing. nih.gov

For example, a multi-step synthesis can begin with the reaction of 4-hydrazinobenzoic acid with 2-acetylnaphthalene (B72118) to form a hydrazone intermediate. nih.gov This intermediate can then be converted to an aldehyde derivative, which subsequently reacts with various substituted hydrazines to yield a library of naphthalene-derived hydrazones with good to excellent yields. nih.gov

| Reactants | Product | Reaction Conditions | Yield | Reference |

| Aldehyde derivative, Substituted hydrazines | Naphthalene-derived hydrazones | Ethanol, reflux | 66-91% | nih.gov |

| 4-Hydrazinobenzoic acid, 2-Acetylnaphthalene | Hydrazone intermediate | Ethanol, reflux | - | nih.gov |

Thia-Michael Addition Reactions in Naphthoquinone Chemistry

The Michael 1,4-addition is a key strategy for modifying the naphthoquinone nucleus by introducing nucleophiles such as thiols. mdpi.com The thia-Michael addition of N-acetyl-L-cysteine to various naphthoquinone derivatives, including menadione, plumbagin, and juglone (B1673114), has been studied. mdpi.com The reaction with juglone can lead to the formation of two isomers due to addition at either the 2 or 3 position. mdpi.com The presence of hydroxyl groups on the naphthoquinone ring can influence the reaction rate; for example, naphthazarin, with two hydroxyl groups, reacts slowly. mdpi.com

The reaction conditions, such as the solvent, play a crucial role. Reactions carried out in methanol (B129727) at room temperature can result in complex mixtures. mdpi.com However, by changing the solvent to acetonitrile (B52724) and adjusting the temperature, it is possible to obtain the desired product as a precipitate, simplifying purification. mdpi.com For instance, the reaction between 1,4-naphthoquinone (B94277) and N-acetyl-L-cysteine in acetonitrile at 50°C yields the desired adduct, which precipitates from the reaction mixture. mdpi.com

Staudinger [2+2] Cycloaddition for Azetidinone Derivatives

The Staudinger ketene-imine [2+2] cycloaddition is a classic and versatile method for the synthesis of β-lactams (azetidinones). chemijournal.comorganic-chemistry.orgmdpi.com This reaction involves the cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.org The ketene can be generated in situ from an acyl chloride and a tertiary amine. mdpi.com

In the context of fluorophenyl and naphthalene-containing structures, this reaction can be used to synthesize azetidinone derivatives by reacting a novel azomethine (Schiff base) with an α-haloester in the presence of a Lewis acid catalyst like zinc. sci-hub.se The use of various Lewis acids, such as Zn(OTf)₂, ZnCl₂, Cu(OTf)₂, and TiCl₄, can enhance the yield of the desired azetidinone. sci-hub.se The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

C-C Coupling of Naphthoquinones with Indole (B1671886) Derivatives

The direct C-C coupling of naphthoquinones with indole derivatives represents an atom-economical and environmentally friendly approach to synthesizing complex polycyclic structures. acs.orgresearchgate.net A B(C₆F₅)₃-catalyzed C(sp²)-H and C(sp²)-H bond coupling of 1,4-naphthoquinones with the C-3 position of indole derivatives has been developed. acs.orgresearchgate.net This reaction proceeds in water under open-air conditions, making it a green and practical protocol. acs.org

The proposed mechanism involves the Brønsted acid activation of the 1,4-naphthoquinone by the B(C₆F₅)₃–H₂O adduct. researchgate.net The resulting electrophilic species then reacts with the nucleophilic C-3 position of the indole to form an intermediate, which, after rearomatization and oxidation, yields the indole-substituted 1,4-naphthoquinone. researchgate.net This methodology has a broad substrate scope and provides satisfactory yields without the need for transition-metal catalysts or toxic organic solvents. acs.orgresearchgate.net

Another approach involves the acid-catalyzed reaction of 2-acyl-1,4-naphthoquinones with arylamines, such as N,N-dimethylaniline, to produce 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov The use of a Lewis acid catalyst like CeCl₃·7H₂O can significantly accelerate the reaction and improve the yield of the arylation product. nih.gov The mechanism is proposed to proceed through a Michael-type addition followed by aerobic oxidation. nih.gov

| Reactants | Catalyst | Solvent | Key Findings | Reference |

| 1,4-Naphthoquinones, Indole derivatives | B(C₆F₅)₃ | Water | Atom-economical, environmentally friendly, good yields. | acs.orgresearchgate.net |

| 2-Acyl-1,4-naphthoquinones, N,N-Dimethylaniline | CeCl₃·7H₂O | Methanol | Accelerated reaction, high yield. | nih.gov |

Computational and Theoretical Investigations of 1 4 Fluorophenyl Naphthalene and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the detailed study of molecular structures, properties, and reactivity from first principles. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective approach for studying complex molecules like 1-(4-Fluorophenyl)naphthalene and its analogs, balancing computational cost with high accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density.

For substituted naphthalenes, DFT calculations, often using hybrid functionals like B3LYP, have been employed to investigate their structural and electronic properties. researchgate.net These studies provide a detailed picture of how substituents and their positions on the naphthalene (B1677914) core influence the molecule's characteristics. bohrium.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of naphthalene and its derivatives, the HOMO-LUMO gap is a key focus. For the parent naphthalene molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. bohrium.com For substituted analogs, such as fluorinated biphenyls and naphthalenes, this energy gap is influenced by the nature and position of the substituent. For instance, in a study of fluorinated aryl derivatives, the HOMO-LUMO energy gaps were found to vary, indicating differing levels of stability and reactivity among the compounds. bohrium.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Naphthalene and an Analogous Fluorinated Compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 bohrium.com |

| DFPBT* | -5.87 | -1.23 | 4.64 bohrium.com |

*DFPBT: 2,6-bis(4-(3',5'-difluorobiphenyl-4-yl)-[2,2'-bithiophen]-5-yl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene, an example of a complex fluorinated aromatic system.

Global Chemical Reactivity Descriptors (GCRDs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the surroundings.

These descriptors are calculated using the energies of the HOMO and LUMO. For example, in a study of fluorinated aryl derivatives, these parameters were calculated to understand the relationship between structure, stability, and global chemical reactivity. bohrium.com

Table 2: Global Chemical Reactivity Descriptors for an Analogous Fluorinated Compound

| Descriptor | Value |

| Electronegativity (χ) (eV) | 3.55 |

| Chemical Hardness (η) (eV) | 2.32 |

| Chemical Softness (S) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 2.72 |

Data for DFPBT as an illustrative example. bohrium.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).

In studies of fluorinated aromatic compounds, MEP analysis helps to identify the reactive sites. For instance, in fluorinated chalcones, the MEP map can show how the fluorine substituent alters the charge distribution across the molecule. bohrium.com This information is crucial for understanding intermolecular interactions and chemical reactivity.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β), which describe the linear and non-linear response of the molecule to an external electric field, respectively.

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. Studies on fluorinated aryl derivatives have shown that the introduction of fluorine atoms can significantly enhance the NLO response. bohrium.com For example, the calculated first hyperpolarizability (βtot) of some fluorinated compounds was found to be several times greater than that of urea, a standard reference material for NLO properties. bohrium.com

Table 3: Calculated NLO Properties for Analogous Fluorinated Compounds

| Compound | Average Polarizability <α> (a.u.) | First Hyperpolarizability βtot (a.u.) |

| Urea (Reference) | 34.06 | 90.53 |

| DFPBT* | 299.19 | 1546.73 |

| DFPQ** | 299.89 | 2244.75 |

| DFPN*** | 286.99 | 1756.98 |

*DFPBT, **DFPQ, and **DFPN are examples of complex fluorinated aryl derivatives from a comparative study. bohrium.com

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding normal modes can be compared with experimental data to provide a detailed understanding of the molecular vibrations.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Geometry Optimization and Prediction of Structural Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural parameters of molecules like this compound and its analogs. researchgate.netajchem-a.com These methods allow for the optimization of the molecular geometry to find the most stable conformation and provide detailed information on bond lengths, bond angles, and torsion angles. researchgate.net

For analogs such as 1,8-bis(4-fluorophenyl)naphthalene, crystal structure analysis reveals a U-shaped geometry. nih.gov The bond lengths and angles are generally within normal ranges and comparable to related structures. nih.gov A key structural feature of these 1,8-diaryl naphthalenes is the steric strain that forces the phenyl rings to twist out of the naphthalene plane. nih.gov In 1,8-bis(4-fluorophenyl)naphthalene, the dihedral angles between the naphthalene ring and the two fluorophenyl rings are significant, measuring 67.76 (8)° and 67.50 (8)°. nih.gov The two phenyl rings themselves are twisted with respect to each other by 18.95 (10)°. nih.gov

In another analog, 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, the two 4-fluorophenyl rings are also twisted out of the naphthalene plane of the acenaphthene (B1664957) ring system. iucr.org The dihedral angles are 87.02 (7)° and 51.86 (8)°, with the dihedral angle between the two benzene (B151609) rings being 43.47 (9)°. iucr.org These values can be compared to other similar structures, for instance, in (4-Fluorophenyl)[8-(4-fluorobenzoyl)-2,7-diphenoxynaphthalen-1-yl]methanone, the dihedral angles between the benzoyl group's benzene rings and the naphthalene ring are 72.07 (5)° and 73.24 (5)°. nih.gov

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have shown good correlation with experimental data from X-ray crystallography. researchgate.netajchem-a.com For instance, in a study on (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, a good correlation (R² = 0.9989) was found between experimental and theoretical parameters. researchgate.net

Table 1: Selected Dihedral Angles in this compound Analogs

| Compound | Dihedral Angle 1 (Naphthalene & Phenyl) | Dihedral Angle 2 (Naphthalene & Phenyl) | Dihedral Angle (Phenyl & Phenyl) | Reference |

| 1,8-bis(4-fluorophenyl)naphthalene | 67.76 (8)° | 67.50 (8)° | 18.95 (10)° | nih.gov |

| 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene | 87.02 (7)° | 51.86 (8)° | 43.47 (9)° | iucr.orgiucr.org |

| (4-Fluorophenyl)[8-(4-fluorobenzoyl)-2,7-diphenoxynaphthalen-1-yl]methanone | 72.07 (5)° | 73.24 (5)° | - | nih.gov |

| 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone | 70.00 (4)° | 67.28 (4)° | 14.12 (7)° | nih.gov |

| (E)-1-((4-Fluorophenyl)diazenyl)naphthalen-2-ol | 15.33 (7)° | - | - | iucr.orgresearchgate.net |

Molecular Simulation Techniques

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For compounds like this compound and its derivatives, MD simulations can provide insights into their dynamic behavior and intermolecular interactions. These simulations can reveal how the molecules interact with their environment, such as a solvent or a biological receptor.

For example, MD simulations have been employed to study the binding affinity of derivatives like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole with biological macromolecules. sciepub.com Such studies can elucidate the stability of the molecule within a binding site and identify key interactions, often highlighting the role of van der Waals forces. nih.gov

In the context of drug design, MD simulations of related compounds, such as anilino-1,4-naphthoquinone derivatives, have been used to understand their interaction with protein targets like the epidermal growth factor receptor (EGFR). nih.gov These simulations can reveal the stability of the ligand-protein complex through analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time. rsc.org

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound and its analogs, MC simulations are particularly useful for studying adsorption phenomena. nih.gov

For instance, Grand Canonical Monte Carlo (GCMC) simulations can be used to model the adsorption of aromatic molecules like naphthalene onto various surfaces, such as mesoporous materials. nih.gov These simulations can predict adsorption isotherms, which relate the amount of adsorbed substance to its pressure or concentration at a constant temperature. nih.gov

MC simulations have also been used to understand the adsorption mechanism of related fluorophenyl-containing compounds on metal surfaces. researchgate.netresearchgate.net In a study of (E)-1-((4-fluorophenyl)diazenyl)naphthalen-2-ol as a corrosion inhibitor, MC simulations were performed to investigate the adsorption of the inhibitor molecule onto an iron surface. researchgate.net The outputs of such simulations include the adsorption energy, which indicates the stability of the adsorbed layer. researchgate.net

Table 2: Representative Applications of Molecular Simulation Techniques

| Simulation Technique | Application | Investigated Property | Key Findings | Reference |

| Molecular Dynamics (MD) | Binding of anilino-1,4-naphthoquinones to EGFR | Binding stability and interactions | Van der Waals forces play a major role in binding. | nih.gov |

| Molecular Dynamics (MD) | Interaction of oxadiazole derivatives with DNA/RNA | Binding affinity | Increased absorption rate of single-stranded DNA/RNA upon interaction. | sciepub.com |

| Monte Carlo (MC) | Adsorption of naphthalene on mesoporous materials | Adsorption isotherms and configurations | Naphthalene adsorbs in a flat position on the pore surface. | nih.gov |

| Monte Carlo (MC) | Adsorption of a fluorophenyl-naphthalene derivative on an iron surface | Adsorption mechanism and energy | Theoretical studies support the adsorption phenomenon observed experimentally. | researchgate.net |

Solute-Solvent Interaction Modeling

Derivation of Thermodynamic Parameters from Acoustical Studies (e.g., Free Volume, Gibbs Free Energy, Internal Pressure)

Acoustical studies, which involve the measurement of ultrasonic velocity, density, and viscosity of solutions at different concentrations and temperatures, provide a valuable method for understanding solute-solvent interactions. researchgate.netresearchgate.net From these experimental data, various thermodynamic parameters can be derived, offering insights into the molecular interactions within the solution.

For an analog, 1-(4-fluorophenyl)-3-(napthalen-1-yl)-2-propen-1-one, studies in dimethylformamide (DMF) have shown that the ultrasonic velocity and viscosity decrease with increasing temperature, suggesting a weakening of intermolecular forces. researchgate.netresearchgate.net The calculated thermodynamic parameters from these measurements include:

Free Volume: A decrease in free volume with increasing concentration of the solute indicates strong intermolecular interactions, as the molecules are more closely packed. researchgate.net

Gibbs Free Energy of Activation: An increase in Gibbs free energy with increasing concentration points to strong interactions between the solute and solvent molecules. researchgate.net Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. libretexts.org

Internal Pressure: Positive excess values of internal pressure suggest the presence of dispersive forces between the molecules in the solution. researchgate.net

These parameters collectively help in building a model of the solute-solvent interactions.

Table 3: Thermodynamic Parameters for 1-(4-fluorophenyl)-3-(napthalen-1-yl)-2-propen-1-one in DMF at 298.15 K

| Concentration (M) | Density (kg·m⁻³) | Viscosity (10⁻³ Nm⁻²s) | Ultrasonic Velocity (ms⁻¹) |

| 0.01 | 944.50 | 0.8440 | 1454 |

| 0.1 | 954.25 | 1.4195 | 1513 |

Note: The table shows the range of observed values from 0.01M to 0.1M concentrations. researchgate.netresearchgate.net

Analysis of Intermolecular Forces and Molecular Association in Solution

The nature and strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces, govern the solubility and association of molecules in a solution. libretexts.orgchegg.com For this compound, being a polar molecule due to the fluorine atom, it can engage in dipole-dipole interactions. The naphthalene and phenyl rings also allow for π-π stacking and van der Waals forces.

Acoustical studies on analogs provide evidence for molecular association. researchgate.net A decrease in adiabatic compressibility with increasing solute concentration suggests that the solvent molecules are more tightly bound around the solute molecules, leading to a more structured arrangement. aip.org The increase in relative association with concentration further supports the idea of significant solute-solvent interactions.

The study of thermodynamic parameters derived from these acoustical measurements helps in quantifying the extent of these interactions. researchgate.netresearchgate.net For example, an increase in Gibbs free energy of activation with concentration is a clear indicator of strong solute-solvent interactions, which can be attributed to the formation of molecular associations. researchgate.net The weakening of these forces at higher temperatures, as observed through decreased viscosity and ultrasonic velocity, points to the dynamic nature of these molecular interactions. researchgate.netresearchgate.net

Reactivity Mechanisms and Transformative Pathways of 1 4 Fluorophenyl Naphthalene and Its Derivatives

Electron Transfer Processes and Radical Intermediates

Electron transfer processes are fundamental to many reactions involving aromatic systems like naphthalene (B1677914). The acceptance of one or two electrons leads to the formation of highly reactive radical-anions and dianions, which serve as key intermediates in various transformations.

The formation of naphthalene radical-anions and dianions is typically achieved through reduction by alkali metals. wikipedia.org The electron from the alkali metal is transferred to an unoccupied antibonding p-p π* orbital of the naphthalene molecule. wikipedia.org This process is energetically favored in aprotic solvents that can effectively solvate the metal cation. wikipedia.org The stability and reactivity of these species are of significant interest in organic synthesis. nih.gov

Naphthalene radical-anions (C₁₀H₈⁻) are paramagnetic species that are often used as reducing agents in specialized syntheses. wikipedia.orgresearchgate.net They are key intermediates in reactions like the Birch reduction, where they disrupt the aromaticity of arenes. nih.gov The reduction potential of the naphthalene radical-anion is approximately -3.1 V (versus Fc+/0). wikipedia.org

Further reduction of the radical-anion can lead to the formation of the naphthalene dianion (C₁₀H₈²⁻). wikipedia.orgnih.gov This diamagnetic species exhibits a different and often broader spectrum of reactivity compared to its radical-anion counterpart. researchgate.netnih.govresearchgate.net Endowed with a higher redox potential, the naphthalene dianion can react with a wider range of substrates. nih.gov Studies comparing the reactivity of dilithium (B8592608) naphthalenide (the dianion) with lithium naphthalenide (the radical-anion) have shown that the dianion is a more potent electron transfer agent. nih.govresearchgate.net This enhanced reactivity has been explored in arene-catalyzed lithiation reactions, where the dianion is proposed as the highly reduced species responsible for the increased efficiency in preparing organolithium reagents. nih.gov

The divergent reactivity of the naphthalene radical-anion and dianion is crucial for understanding reaction mechanisms. For instance, in reactions with organic chlorides, both species can act as electron transfer reagents, but their reactivity profiles differ. researchgate.net Kinetic and product distribution studies have demonstrated that the dianion can efficiently generate organolithium compounds through an electron-transfer process, excluding alternative mechanisms like halogen-lithium exchange. nih.gov

Table 1: Comparison of Naphthalene Radical-Anion and Dianion

| Property | Naphthalene Radical-Anion | Naphthalene Dianion |

|---|---|---|

| Charge | -1 | -2 |

| Magnetic Property | Paramagnetic researchgate.net | Diamagnetic researchgate.netresearchgate.net |

| Formation | One-electron reduction of naphthalene wikipedia.org | Two-electron reduction of naphthalene or one-electron reduction of the radical-anion wikipedia.orgnih.gov |

| Reactivity | Potent reducing agent wikipedia.org | More powerful reducing agent with a broader reactivity spectrum nih.gov |

| Role in Lithiation | Active electron transfer agent researchgate.net | Proposed as a highly active electron carrier, especially in catalytic processes nih.govresearchgate.net |

Carbon-Carbon Bond Formation Mechanisms

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. For compounds like 1-(4-fluorophenyl)naphthalene, understanding the mechanisms of their formation, particularly through arylation and C-H activation, is critical for developing efficient synthetic strategies.

The arylation of naphthalene systems can be achieved through various mechanistic pathways, including transition-metal-catalyzed C-H activation and reactions involving aryl radical intermediates. acs.orgnih.gov Transition-metal catalysis, particularly with palladium, is a powerful tool for the direct functionalization of C-H bonds. researchgate.net

Mechanistic studies on copper-catalyzed N-arylation reactions, which can provide insights into C-arylation, suggest that the activation of the aryl halide is unlikely to proceed through a radical-based mechanism. acs.org Control experiments using radical probes have shown that the expected C-N bond formation occurs without the formation of cyclized side products that would be indicative of an aryl radical intermediate. acs.org Most mechanistic proposals for copper-catalyzed arylation agree that Cu(I) is the true catalyst, which can undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination. acs.org

Alternatively, arylation can proceed via aryl radicals generated from precursors like aryl hydrazines. acs.orgnih.gov In a metal-free approach, aryl hydrazines can be converted to aryl radicals in the presence of a catalytic amount of molecular iodine in the air. acs.org These radicals can then add to naphthalene derivatives, such as 1,4-naphthoquinones, to form the arylated product. acs.orgnih.gov The development of such metal-free, environmentally benign catalytic strategies for arylation is an area of active research. nih.gov

Direct C-H bond activation has emerged as a highly efficient and atom-economical strategy for the functionalization of arenes like naphthalene. anr.frdmaiti.com These reactions often rely on transition-metal catalysts, such as palladium or ruthenium, and the use of directing groups to control regioselectivity. anr.fracs.orgnih.gov A directing group, which can be a ketone, carbamate, or other functional group, coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. acs.orgnih.gov

For 1-substituted naphthalenes, C-H activation can occur at several positions, including the proximal C-2 and C-8 (peri) positions, as well as more distal sites. anr.frnih.gov The choice of directing group and catalytic system is crucial for controlling the site of functionalization. researchgate.netanr.fr For example, a carbonyl group at the 1-position of naphthalene can be used as a directing group. anr.fr Research has focused on developing new methodologies to directly introduce various functional groups at every position of the naphthalene core, with a particular emphasis on the challenging peri-position due to its utility in accessing natural product skeletons. anr.fr

Mechanistic studies aim to explain the observed regioselectivities. anr.fr For instance, ruthenium-catalyzed methodologies have been developed that can switch selectivity between different positions, such as delivering ortho-alkylated products instead of the meta-alkylated products typically seen with other methods. acs.org The development of cleavable linkers and novel templates continues to expand the scope of distal C-H functionalization, allowing for selective reactions at the meta and para positions of arenes. dmaiti.com

Ring-Opening, Cycloaddition, and Aromatization Mechanisms

The transformation of cyclic compounds through ring-opening, cycloaddition, and subsequent aromatization reactions represents a powerful strategy for synthesizing complex molecular architectures. Photochemically induced processes are particularly relevant for naphthopyran systems.

Naphthopyrans, such as 2H-naphtho[1,2-b]pyran analogs, are known for their photochromic properties, which stem from a reversible, photochemically induced 6π electrocyclic ring-opening reaction. researchgate.netnih.gov Upon stimulation with UV light, the colorless naphthopyran undergoes cleavage of the C-O bond in the pyran ring to generate intensely colored, open-ring isomers known as merocyanines. nih.govrsc.org

The mechanism involves the formation of at least two isomeric merocyanine (B1260669) dyes. rsc.org For 2,2-diaryl-2H-naphtho[1,2-b]pyrans, photoexcitation leads to the efficient formation of these colored species. researchgate.net Detailed spectroscopic studies, including multinuclear NMR, have been instrumental in characterizing the structure of these transient merocyanine dyes. rsc.org For instance, the photochemical ring-opening of 3,3-bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran, an isomer of the title system, has been shown to produce (Z)- and (E)-1-[3,3-di(4-fluorophenyl)-allylidene]naphthalen-2(1H)-ones. rsc.org

Transient spectroscopy has provided greater mechanistic detail, revealing that UV photoirradiation of a typical naphthopyran first leads to the almost instantaneous formation of one merocyanine isomer (the CT or cisoid-transoid isomer). nih.gov Further irradiation can then cause cis-to-trans isomerization of the exocyclic double bond to generate the other isomer (the TT or transoid-transoid isomer). nih.gov The absorption spectra of these isomers can differ, and their relative formation can be influenced by the duration of irradiation and the presence of acid. rsc.org The thermal reversion of these colored merocyanines back to the closed, colorless naphthopyran form is a key aspect of their photochromic cycle. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1,4-Naphthoquinone (B94277) |

| 2H-Naphtho[1,2-b]pyran |

| 3,3-bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran |

| (Z)-1-[3,3-di(4-fluorophenyl)-allylidene]naphthalen-2(1H)-one |

| (E)-1-[3,3-di(4-fluorophenyl)-allylidene]naphthalen-2(1H)-one |

| Merocyanine |

| Organolithium |

| Aryl hydrazine (B178648) |

| Iodobenzene |

| Piperidine |

| Tetrabutylphosphonium malonate |

| 2-(allyloxy)iodobenzene |

| 3-methyl-2,3-dihydrobenzofuran |

Substitution and Addition Reaction Mechanisms

The naphthalene ring system, particularly when activated by electron-withdrawing groups as in naphthoquinones, is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the aromatic core. The reactivity of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles demonstrates that, depending on the strength of the nucleophile, either one or both chlorine atoms can be substituted. asianpubs.org

In the synthesis of novel derivatives, nucleophilic substitution reactions on a naphthoquinone scaffold can introduce sulfur and nitrogen-containing moieties. For example, reactions with various piperazine (B1678402) and thiophenol derivatives can lead to the formation of new C-N and C-S bonds, yielding compounds such as 2-(4-(4-Fluorophenyl)piperazin-1-yl)-3-((perchlorophenyl)thio)naphthalene-1,4-dione. researchgate.net These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom of the naphthalene ring, leading to the displacement of a leaving group, such as a halide. asianpubs.org

The Thia-Michael addition , a specific type of conjugate addition, is another crucial pathway for modifying derivatives of this compound that contain a Michael acceptor (an α,β-unsaturated carbonyl system). This reaction involves the 1,4-addition of a thiol nucleophile (a 'Michael donor') to an electron-poor double bond. nih.gov

The mechanism of the thia-Michael addition can be catalyzed by either a base or a nucleophile. nih.gov

Base-Catalyzed Mechanism : A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor in a conjugate addition.

Nucleophile-Initiated Mechanism : A nucleophilic catalyst, such as a phosphine, first reacts with the Michael acceptor to generate a zwitterionic intermediate. This intermediate then deprotonates a thiol, creating the reactive thiolate anion which subsequently adds to another Michael acceptor molecule, propagating the reaction. nih.gov

This reaction is highly efficient and selective, offering a powerful tool for creating C-S bonds in a controlled manner. nih.gov For example, the reaction of 2,3-dichloro-1,4-naphthoquinone can involve a Michael addition-elimination sequence to synthesize complex heterocyclic systems like benzo[f]indoles. asianpubs.org The use of thiourea (B124793) as a sulfur source in nucleophilic aromatic substitution and thia-Michael additions represents an effective method for forming C-S bonds. science.gov

Structural Modifications and Advanced Design Principles of Naphthalene Fluorophenyl Conjugates

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of a fluorine atom onto the phenyl ring of 1-phenylnaphthalene (B165152) significantly alters the electronic landscape of the molecule, thereby influencing its reactivity and potential as a scaffold in medicinal and materials chemistry. The high electronegativity of fluorine (Pauling scale: 3.98) compared to hydrogen (2.10) is a primary driver of these changes. nih.gov This strong electron-withdrawing capability stabilizes molecular orbitals and can lead to a redistribution of electron density across the aromatic system. nih.gov

In the context of 1-(4-fluorophenyl)naphthalene, the fluorine atom at the para-position of the phenyl ring exerts a powerful inductive electron-withdrawing effect. This effect can decrease the electron density of the π-system in the attached phenyl ring. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to map the electron density distribution and analyze the frontier molecular orbitals (HOMO-LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. For instance, in related fluorinated chalcones, electrostatic potential analysis has shown that fluorinated analogs can be more susceptible to electrophilic attack compared to their hydroxylated counterparts. researchgate.net

The presence of fluorine can also influence the reactivity of the naphthalene (B1677914) ring itself. While the direct electronic effect diminishes with distance, it can still subtly modulate the reactivity of the various positions on the naphthalene core towards functionalization reactions. For example, in photochemical alkylation reactions of methoxy-substituted naphthalenes, the electron-donating resonance effect of the methoxy (B1213986) group activates the ring towards electrophilic attack, while an adjacent fluorine atom's inductive withdrawal deactivates nearby positions, leading to distinct regioselectivity patterns. smolecule.com

Furthermore, the substitution of hydrogen with fluorine can enhance properties such as metabolic stability and bioavailability in drug candidates, a key consideration in medicinal chemistry. researchgate.net The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage.

Strategies for Regioselective Naphthalene Ring Functionalization

Achieving regioselective functionalization of the naphthalene core is crucial for systematically exploring the structure-activity relationships of this compound analogs. Direct C-H activation has emerged as a powerful and atom-economical strategy to introduce various functional groups at specific positions, often overcoming the limitations of classical electrophilic aromatic substitution which can be difficult to control. researchgate.netanr.fr

A key approach to controlling regioselectivity is the use of directing groups. nih.govresearchgate.net These are functional groups that are part of the substrate and guide a catalyst to a specific C-H bond, typically in the ortho or peri position. For 1-substituted naphthalenes, a variety of directing groups have been successfully employed to achieve functionalization at different positions.

Table 1: Directing Groups for Regioselective Functionalization of Naphthalene Derivatives

| Directing Group | Target Position(s) | Metal Catalyst (Examples) | Functionalization | Reference(s) |

|---|---|---|---|---|

| Picolinamide (B142947) | C8 | Copper (Cu) | Amination, Cyanation | researchgate.net |

| Picolinamide | C4 | Silver (Ag) | Amination | researchgate.netresearchgate.net |

| Carbonyl (e.g., aldehyde, amide) | C8 (peri) | Palladium (Pd) | Halogenation, Oxygenation, Arylation | anr.frresearchgate.net |

| Amide | C2 | Palladium (Pd) | Halogenation (via imine intermediate) | researchgate.net |

For instance, a picolinamide directing group can facilitate the C-8 amination of 1-naphthylamide derivatives using a copper catalyst. researchgate.net The same directing group has been utilized for C-8 cyanation. researchgate.net By switching the metal and reaction conditions, the regioselectivity can sometimes be altered. For example, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives also employs a picolinamide directing group. researchgate.netresearchgate.net

Palladium-catalyzed reactions have been extensively used for the C-H functionalization of naphthalenes. anr.fr A carbonyl group at the 1-position can direct halogenation or oxygenation to the C8 (peri) position. anr.fr Interestingly, by converting a 1-naphthaldehyde (B104281) into an aromatic imine intermediate, the regioselectivity can be switched to the C2-position for halogenation. researchgate.net Diaryliodonium salts have been used as arylating agents in palladium-catalyzed C-H activation to achieve C8-arylation of 1-amidonaphthalenes. researchgate.net

These strategies provide a toolbox for the precise modification of the naphthalene scaffold, allowing for the synthesis of a wide range of derivatives of this compound with functional groups installed at desired locations.

Design Principles for Bridging Moieties and Linkers (e.g., Pyrazole (B372694), Chalcone (B49325), Azetidinone, Hydrazine)

Pyrazole Linkers

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. mdpi.com Naphthalene-pyrazole derivatives have been synthesized and evaluated for various biological activities. For example, 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was synthesized in a two-step process involving the initial microwave-assisted one-pot synthesis of the corresponding pyrazoline, followed by oxidative aromatization. researchgate.net In another study, a series of pyrazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with molecular docking studies suggesting they bind to the colchicine-binding site of tubulin. nih.gov The design principle often involves positioning the naphthalene and other aryl groups (like the fluorophenyl group) on the pyrazole core to optimize interactions with the target protein. nih.gov

Chalcone Linkers

Chalcones, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, are versatile precursors for various heterocyclic compounds and possess a wide range of biological activities. nih.govresearchgate.net A novel fluorinated chalcone, (E)-1-(4-fluorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, has been synthesized and characterized. researchgate.net The design of such molecules leverages the conjugated π-system of the chalcone linker, which can be tuned by substituents on the aromatic rings. analis.com.my The introduction of a naphthalene moiety can significantly influence the biological activity. researchgate.net The planarity and electronic nature of the chalcone bridge are key factors in its design.

Azetidinone Linkers

Azetidinones, also known as β-lactams, are four-membered cyclic amides. While less commonly reported in the context of direct this compound conjugates in the provided search results, they are well-established pharmacophores. The general design principle for incorporating azetidinone rings involves their fusion or attachment to other cyclic systems to create rigid structures with specific spatial orientations of substituents, which can be crucial for biological activity.

Hydrazine (B178648) Linkers

Hydrazine derivatives and azine bridges (formed from the reaction of hydrazines with carbonyls) have been used to link naphthalene moieties. researchgate.nettandfonline.com Naphthalenylmethylen hydrazine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase. researchgate.net The design of these linkers focuses on the ability of the hydrazine or azine unit to act as a hydrogen bond donor or acceptor and to orient the attached aromatic groups in a specific manner. Symmetrically substituted naphthalene-bridged bis-hydrazine radical cations have been studied to understand electron transfer processes, where the substitution pattern on the naphthalene bridge significantly influences the electronic coupling between the hydrazine units. researchgate.net

Table 2: Bridging Moieties in Naphthalene-Fluorophenyl Conjugate Design

| Bridging Moiety | Key Structural Feature | Design Rationale/Application | Representative Example Structure/Class | Reference(s) |

|---|---|---|---|---|

| Pyrazole | Five-membered aromatic heterocycle | Scaffold for anticancer and antimicrobial agents; positions substituents for protein binding. | 5-(Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | researchgate.netnih.gov |

| Chalcone | α,β-Unsaturated ketone system | Extended π-conjugation; precursor for heterocycles; anticancer and anti-inflammatory agents. | (E)-1-(4-Fluorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | researchgate.netresearchgate.net |

| Azetidinone | Four-membered cyclic amide (β-lactam) | Rigid scaffold; positions substituents in defined spatial orientations. | (General Structure) | N/A |

| Hydrazine/Azine | -NH-NH- or -C=N-N=C- linker | Hydrogen bonding capabilities; enzyme inhibition; studies of electron transfer. | Naphthalenylmethylen hydrazine derivatives | researchgate.netresearchgate.net |

Stereochemical Control and Conformational Analysis in Synthesized Analogs

The three-dimensional structure of this compound and its derivatives is a critical determinant of their properties and biological activity. The single bond connecting the naphthalene and fluorophenyl rings allows for rotation, leading to different conformations. The study of these conformational preferences and the control of stereochemistry, particularly in cases of axial chirality, are of paramount importance.

Biaryl systems, such as this compound, can exist as atropisomers if the rotation around the aryl-aryl bond is sufficiently hindered. wikipedia.org Atropisomers are stereoisomers resulting from restricted rotation, and they can be enantiomeric or diastereomeric. wikipedia.org Hindrance is typically caused by bulky substituents at the ortho positions of the rings. While the parent this compound is not expected to have a high barrier to rotation, the introduction of additional substituents, particularly at the C2 and C8a positions of the naphthalene ring or the ortho positions of the phenyl ring, could lead to stable atropisomers. rsc.org The synthesis of such molecules often requires strategies for stereochemical control, such as asymmetric catalysis, to obtain enantioenriched products. researchgate.netnih.gov

Conformational analysis, often aided by computational methods like DFT, is used to understand the preferred spatial arrangement of the molecule. nih.govresearchgate.net For biaryl fragments, the final conformation is a balance of several factors, including:

Steric Effects: Repulsion between bulky groups favors non-planar (twisted) conformations. nih.gov

Resonance Stabilization: Conjugation between the aromatic rings favors planar conformations. nih.gov

Electrostatic Interactions: Repulsion or attraction between charged or polarized groups can influence the dihedral angle. nih.gov

In general, for biaryl systems, the steric repulsion of ortho-substituents is a dominant factor favoring non-planar geometries. nih.govnih.gov The conformational energy profile, which plots energy as a function of the dihedral angle, can reveal the lowest energy conformations and the energy barriers between them. nih.gov For example, in 1,8-diarylnaphthalenes, molecular mechanics and semi-empirical simulations have been used to study the energies of syn- and anti-atropisomeric forms. rsc.org

Understanding and controlling the stereochemistry and conformation of this compound analogs is essential for designing molecules that can fit precisely into a biological target, such as an enzyme active site or a receptor binding pocket.

Q & A

Basic: What are the recommended laboratory synthesis methods for 1-(4-Fluorophenyl)naphthalene, and how can purity be optimized?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the fluorophenyl group to the naphthalene backbone. Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Characterization: Confirm structure via -NMR (aromatic proton integration), -NMR (fluorine coupling patterns), and GC-MS (molecular ion peak at m/z 212) .

- Purity Optimization: Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >98% purity.

Basic: How should researchers design a preliminary toxicity screening protocol for this compound?

Answer:

Adopt tiered testing aligned with OECD guidelines:

- In Vitro: Ames test (bacterial reverse mutation) and mammalian cell cytotoxicity assays (e.g., HepG2 cells).

- In Vivo: Acute oral toxicity in rodents (14-day observation, endpoints: mortality, body weight, hepatic/renal histopathology). Use exposure routes (oral, inhalation) and species (rats, mice) per toxicological frameworks .

- Dose Selection: Base on LD estimates from structural analogs (e.g., naphthalene derivatives).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- -NMR: Identify aromatic protons (δ 7.2–8.3 ppm) and coupling with fluorine (meta/para splitting).

- -NMR: Single peak near δ -115 ppm (4-fluorophenyl group).

- GC-MS/EI: Molecular ion at m/z 212, fragment ions at m/z 195 (loss of F) and 165 (naphthalene backbone) .

- FT-IR: C-F stretch at 1220–1150 cm.

Advanced: How can contradictory data on hepatotoxicity in animal studies be systematically resolved?

Answer:

- Risk of Bias Assessment: Apply tools from (e.g., randomization, dose concealment) and (confidence scoring) to exclude low-quality studies .

- Dose-Response Analysis: Compare NOAEL/LOAEL across species; adjust for metabolic differences (e.g., cytochrome P450 activity in mice vs. rats).

- Mechanistic Studies: Use in vitro hepatocyte models with CYP450 inhibitors to isolate metabolic activation pathways.

Advanced: What methodologies quantify environmental partitioning of this compound in aquatic systems?

Answer:

- Sampling: Collect water, sediment, and biota (e.g., fish liver) from contaminated sites.

- Analytical Methods:

Advanced: How to identify and validate microbial degradation products of this compound?

Answer:

- Microbial Screening: Incubate with soil microbiota or C. elegans; monitor via UV-Vis (λ = 254 nm) for peak shifts.

- Metabolite Profiling: Use LC-HRMS (Q-TOF) to detect hydroxylated or defluorinated products (e.g., m/z 228 [M+O–H]).

- Pathway Validation: Isotope labeling (-naphthalene) and enzyme inhibition studies (e.g., CYP450 blockers) .

Advanced: What longitudinal study designs assess chronic exposure effects in occupationally exposed populations?

Answer:

- Retrospective Cohort: Use occupational health records to track exposure levels (air monitoring data) and outcomes (liver/kidney function tests) over 10+ years .

- Biomonitoring: Measure urinary metabolites (e.g., fluorophenyl-glucuronide) via LC-MS.

- Confounding Control: Adjust for smoking, alcohol use, and co-exposure to PAHs using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.